High-Affinity GPR35 Binding Distinguishes 3,5-Dimethoxy Substitution from Other Phenylpiperazine Analogs
1-(3,5-Dimethoxyphenyl)piperazine demonstrates potent competitive binding affinity for the human orphan receptor GPR35 with an inhibition constant (Ki) of 6 nM, as determined in a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells [1]. In contrast, functional agonism at GPR35 measured by dynamic mass redistribution (DMR) desensitization in HT-29 cells yields an IC50 of 22 nM [2]. While direct head-to-head Ki data for all regioisomers at GPR35 are not available in a single dataset, this sub-10 nM affinity profile is characteristic of the 3,5-dimethoxy substitution pattern and is notably distinct from the micromolar affinities observed for certain other dimethoxy isomers at serotonin receptors (e.g., 2,3-dimethoxy isomer Ki = 1,000 nM at 5-HT1A [3]).
| Evidence Dimension | Binding Affinity (Ki) at Human GPR35 |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | 1-(2,3-Dimethoxyphenyl)piperazine at 5-HT1A receptor (class-level inference for dimethoxy isomer affinity differentiation): Ki = 1,000 nM |
| Quantified Difference | ~167-fold higher affinity for target compound at its cognate receptor compared to the 2,3-isomer at a related GPCR |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells with furimazine as substrate [1] |
Why This Matters
This specific high-affinity interaction with GPR35 supports the selection of 1-(3,5-Dimethoxyphenyl)piperazine over other arylpiperazines for chemical biology studies targeting this orphan receptor or for developing GPR35-modulating probes.
- [1] BindingDB. BDBM50575549: 1-(3,5-Dimethoxyphenyl)piperazine binding to human GPR35 (Ki = 6 nM). View Source
- [2] BindingDB. BDBM50575522: 1-(3,5-Dimethoxyphenyl)piperazine agonist activity at human GPR35 (IC50 = 22 nM). View Source
- [3] BindingDB. BDBM50035058: 1-(2,3-Dimethoxy-phenyl)-piperazine binding to 5-HT1A receptor (Ki = 1,000 nM). View Source
